4,5-Dicyano-1,3-dithiol-2-one

Catalog No.
S1895118
CAS No.
934-31-6
M.F
C5N2OS2
M. Wt
168.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dicyano-1,3-dithiol-2-one

CAS Number

934-31-6

Product Name

4,5-Dicyano-1,3-dithiol-2-one

IUPAC Name

2-oxo-1,3-dithiole-4,5-dicarbonitrile

Molecular Formula

C5N2OS2

Molecular Weight

168.2 g/mol

InChI

InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3

InChI Key

BPDMXHRQYNWQSI-UHFFFAOYSA-N

SMILES

C(#N)C1=C(SC(=O)S1)C#N

Canonical SMILES

C(#N)C1=C(SC(=O)S1)C#N

The exact mass of the compound 4,5-Dicyano-1,3-dithiol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,5-Dicyano-1,3-dithiol-2-one (CAS 934-31-6) is an electron-deficient heterocyclic building block primarily procured as a precursor for tetrathiafulvalene (TTF) molecular conductors and as a functional electrolyte additive for high-energy-density lithium-ion batteries[1]. Characterized by its dithiolane ring and dual cyano groups, the compound exhibits distinctive redox behavior and thermal reactivity [2]. In procurement contexts, it is prioritized over standard carbonate additives for its ability to form stable cathode-electrolyte interphase (CEI) layers on nickel-rich cathodes, and over its thione analogs for its superior cross-coupling efficiency in synthesizing asymmetrical TTF derivatives [REFS-1, REFS-3].

Replacing 4,5-Dicyano-1,3-dithiol-2-one with its thione analog (4,5-dicyano-1,3-dithiole-2-thione) or generic carbonate electrolyte additives fails in application-critical workflows. In TTF synthesis, utilizing exclusively thione precursors for asymmetrical coupling results in intractable statistical mixtures and diminished yields, whereas the oxo-thione cross-coupling strategy utilizing 4,5-Dicyano-1,3-dithiol-2-one inherently drives selectivity[1]. In battery applications, standard carbonate electrolytes without this specific dithiol-2-one additive fail to passivate nickel-rich cathodes (like NCM811) effectively, leading to rapid capacity fade and structural degradation at high voltages [2].

Cathode Passivation and Capacity Retention in NCM811 Lithium-Ion Batteries

When utilized as an electrolyte additive in NCM811/Li+ half cells, 4,5-Dicyano-1,3-dithiol-2-one demonstrates profound passivation capabilities compared to standard blank electrolytes. Electrochemical testing reveals that cells containing 0.1 wt% of this compound maintain a 75.59% discharge capacity retention rate after 200 cycles, whereas cells utilizing the blank electrolyte degrade to a 15.11% retention rate under identical high-voltage conditions [1].

Evidence DimensionDischarge capacity retention rate after 200 cycles
Target Compound Data75.59% retention (with 0.1 wt% 4,5-Dicyano-1,3-dithiol-2-one additive)
Comparator Or Baseline15.11% retention (blank standard electrolyte)
Quantified Difference60.48% absolute improvement in capacity retention
ConditionsNCM811/Li+ half cell, 200 cycles, high-voltage operation

Provides a massive extension of cycle life for high-energy-density nickel-rich cathodes, making it a critical procurement choice for advanced battery formulations.

Yield and Selectivity in Asymmetrical Tetrathiafulvalene (TTF) Synthesis

The synthesis of asymmetrical 2,3-dicyanotetrathiafulvalenes requires breaking the symmetry of the TTF core. Cross-coupling 4,5-Dicyano-1,3-dithiol-2-one with 4,5-bis(alkylthio)-1,3-dithiole-2-thiones via triethyl phosphite mediation yields the desired asymmetrical products in 10-47% isolated yields[1]. In contrast, attempting this synthesis via the self-coupling of mixed thiones typically yields complex statistical mixtures (often capping theoretical yields of the cross-product at 50% before severe purification losses), making the oxo-compound a superior precursor for targeted molecular conductors [1].

Evidence DimensionSynthesis of asymmetrical 2,3-dicyanotetrathiafulvalenes
Target Compound DataEnables direct synthesis of asymmetrical TTFs via oxo-thione cross-coupling in up to 47% isolated yield
Comparator Or BaselineSelf-coupling of mixed thiones (yields complex statistical mixtures with poor asymmetrical recovery)
Quantified DifferenceAvoids statistical mixture formation, enabling viable isolation of asymmetrical TTFs
ConditionsTriethyl phosphite mediated cross-coupling under high dilution conditions at reflux

Allows materials scientists to reliably synthesize highly polarized, asymmetrical molecular conductors without the severe purification bottlenecks of thione-only routes.

Thermal Route to Dicyanoacetylene via Pyrolysis

Dicyanoacetylene is a highly reactive dienophile required for advanced cycloadditions, but its generation is notoriously difficult. The pyrolysis of 4,5-Dicyano-1,3-dithiol-2-one furnishes dicyanoacetylene in a 57% yield via a convenient thermolysis pathway[1]. By contrast, the traditional pyrolysis of tetracyanoethylene requires extreme temperatures (700 °C) and yields a contaminated mixture of tetracyanoethylene, cyanogen, and dicyanoacetylene[1].

Evidence DimensionYield and conditions of dicyanoacetylene generation
Target Compound Data57% yield via convenient thermolysis
Comparator Or BaselineTetracyanoethylene pyrolysis (requires 700 °C and yields mixed products)
Quantified DifferenceSignificantly lower temperature requirement and cleaner product profile
ConditionsThermolysis/pyrolysis of the precursor

Offers a significantly milder and cleaner thermal pathway to highly reactive dicyanoacetylene for advanced cycloaddition chemistry.

High-Voltage Lithium-Ion Battery Electrolytes

As an electrolyte additive at low concentrations (e.g., 0.1 wt%), 4,5-Dicyano-1,3-dithiol-2-one is the right choice for stabilizing nickel-rich cathodes such as NCM811. It forms a robust cathode-electrolyte interphase (CEI) that drastically reduces capacity fade and structural degradation during long-term cycling [1].

Synthesis of Asymmetrical Molecular Conductors

In the development of organic electronics and charge-transfer salts, this compound is specifically selected for phosphite-mediated cross-coupling with 1,3-dithiole-2-thiones. It is essential for producing asymmetrical 2,3-dicyano-substituted tetrathiafulvalenes (TTFs) with tailored electron-donating and withdrawing properties[2].

On-Demand Generation of Dicyanoacetylene

For synthetic laboratories requiring the highly reactive dienophile dicyanoacetylene, the controlled pyrolysis of 4,5-Dicyano-1,3-dithiol-2-one serves as a superior, lower-temperature alternative to the extreme thermolysis of tetracyanoethylene, ensuring cleaner reaction profiles [3].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

934-31-6

Wikipedia

4,5-Dicyano-1,3-dithiolen-2-one

Dates

Last modified: 08-16-2023

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